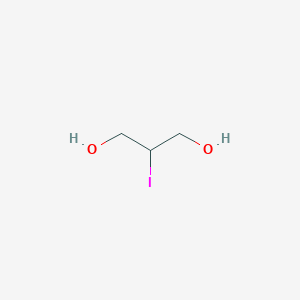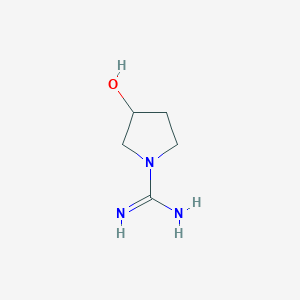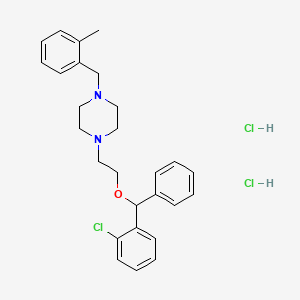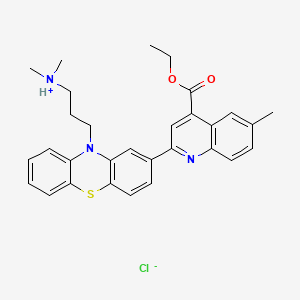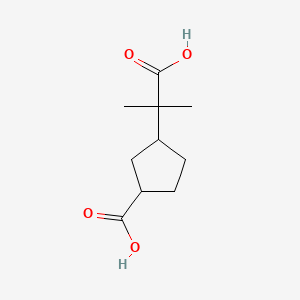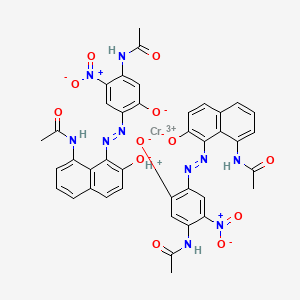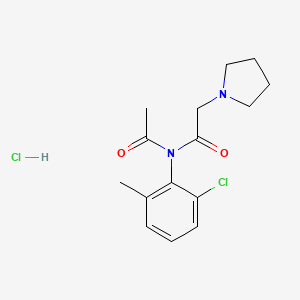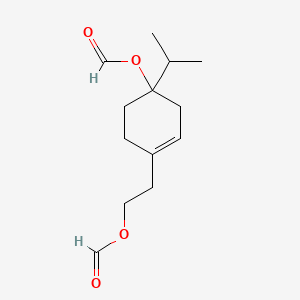
4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclohexene ring substituted with formyloxy and isopropyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Formylation: The formyloxy group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The final step involves esterification to introduce the ethyl formate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.
Reduction: Reduction reactions can be used to convert the formyloxy group to a hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Methoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Acetoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
Uniqueness
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is unique due to the presence of the formyloxy group, which can impart different reactivity and properties compared to similar compounds with other substituents.
Properties
CAS No. |
72928-49-5 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2-(4-formyloxy-4-propan-2-ylcyclohexen-1-yl)ethyl formate |
InChI |
InChI=1S/C13H20O4/c1-11(2)13(17-10-15)6-3-12(4-7-13)5-8-16-9-14/h3,9-11H,4-8H2,1-2H3 |
InChI Key |
GWSRKPZGWXNWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(=CC1)CCOC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


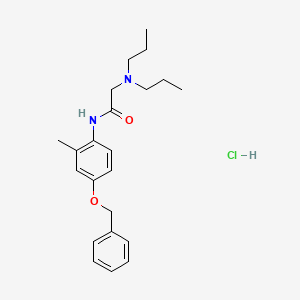
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

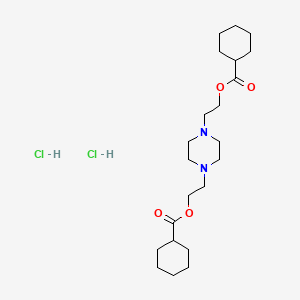


![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
